- Total synthesis, elucidation of absolute stereochemistry, and adjuvant activity of trihydroxy fatty acids, Tetrahedron, 2006, 62(40), 9483-9496

Cas no 97134-11-7 (Pinellic Acid)

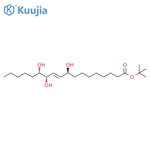

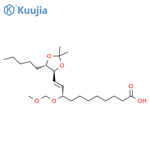

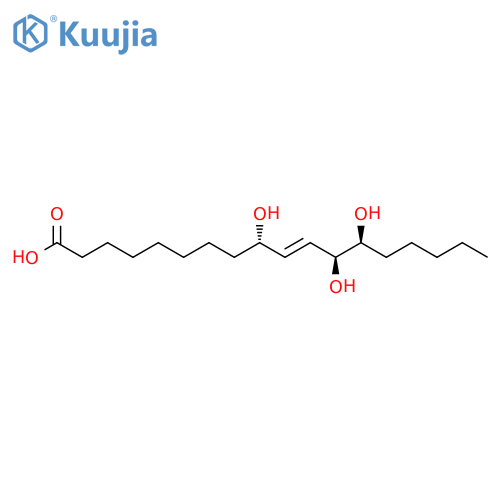

Pinellic Acid structure

Nom du produit:Pinellic Acid

Pinellic Acid Propriétés chimiques et physiques

Nom et identifiant

-

- 10-Octadecenoic acid, 9,12,13-trihydroxy-, (9S,10E,12S,13S)-

- Pinellic acid

- (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (ACI)

- 10-Octadecenoic acid, 9,12,13-trihydroxy-, [9S-(9R*,10E,12R*,13R*)]- (ZCI)

- (-)-Pinellic acid

- (9S,10E,12S,13S)-(-)-9,12,13-trihydroxy-10-Octadecenoic acid

- (9S,12S,13S)-Pinellic acid

- ZINC 12496469

- 9(S),12(S),13(S)-TriHOME

- 9S,12S,13S-trihydroxy-10E-octadecenoate

- (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid

- 9S,12S,13S-trihydroxy-10E-octadecenoic acid

- CHEBI:34506

- DTXSID001317644

- (10E)-(9S,12S,13S)-9,12,13-Trihydroxyoctadec-10-enoic acid

- AKOS040755725

- (9S,10E,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid

- SCHEMBL3989371

- Q27116118

- 9,12,13-TriHOME

- 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid

- Dihydrofulgidic acid

- (9s,12s,13s)-e-9,12,13-trihydroxy-10-octadecaenoic acid

- 97134-11-7

- MDIUMSLCYIJBQC-MVFSOIOZSA-N

- 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoate

- PD131487

- CHEMBL4436085

- 9,12,13-Trihydroxyoctadec-10-enoic acid

- (10E)-(9S,12S,13S)-9,12,13-Trihydroxyoctadec-10-enoate

- LMFA02000014

- DA-60617

- Pinellic Acid

-

- Piscine à noyau: 1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1

- La clé Inchi: MDIUMSLCYIJBQC-MVFSOIOZSA-N

- Sourire: C(=C/[C@@H](O)CCCCCCCC(=O)O)\[C@H](O)[C@@H](O)CCCCC

Propriétés calculées

- Qualité précise: 330.24062418g/mol

- Masse isotopique unique: 330.24062418g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 4

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 15

- Complexité: 317

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 3

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 1

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.1

- Surface topologique des pôles: 98Ų

Pinellic Acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Larodan | 14-1872-39-100g |

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid |

97134-11-7 | >98% | 100g |

€299.00 | 2025-03-07 | |

| TRC | P003630-1mg |

Pinellic Acid |

97134-11-7 | 1mg |

$ 300.00 | 2023-02-02 | ||

| TRC | P003630-5mg |

Pinellic Acid |

97134-11-7 | 5mg |

$ 1410.00 | 2023-02-02 | ||

| TRC | P003630-10mg |

Pinellic Acid |

97134-11-7 | 10mg |

$ 2600.00 | 2023-02-02 | ||

| Larodan | 14-1872-39-100ug |

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid |

97134-11-7 | >98% | 100ug |

€299.00 | 2023-09-19 |

Pinellic Acid Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 46 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

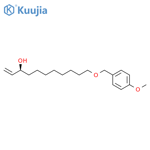

Synthetic Routes 2

Conditions de réaction

1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 18 h, 25 °C

Référence

- A chemoenzymatic asymmetric synthesis of (9S,12S,13S)- and (9S,12RS,13S)-pinellic acids, Tetrahedron Letters, 2009, 50(35), 4986-4988

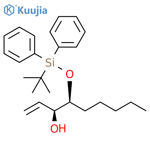

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- A concise synthesis of pinellic acid using a cross-metathesis approach, Tetrahedron, 2009, 65(17), 3364-3368

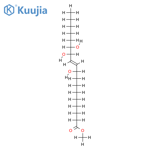

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Hydrochloric acid , Water Solvents: Methanol ; 10 h, rt

Référence

- Synthesis of (-)-Pinellic Acid and Its (9R,12S,13S)-Diastereoisomer, Helvetica Chimica Acta, 2009, 92(10), 2052-2057

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

Référence

- Total synthesis of pinellic acid, a potent oral adjuvant for nasal influenza vaccine. Determination of the relative and absolute configuration, Tetrahedron Letters, 2002, 43(7), 1265-1268

Synthetic Routes 6

Conditions de réaction

Référence

- Vaccine preparation containing unsaturated hydroxy fatty acid derivatives as immuno adjuvants, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt

Référence

- Enantioselective syntheses of (-)-pinellic acid, α- and β-dimorphecolic acid, Tetrahedron, 2007, 63(32), 7624-7633

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C → -60 °C

1.2 Reagents: Dimethyl sulfoxide , Monosodium phosphate , Sodium chlorite ; overnight, rt

1.3 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Reagents: Dimethyl sulfoxide , Monosodium phosphate , Sodium chlorite ; overnight, rt

1.3 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt

Référence

- Enantioselective synthesis of (-)-pinellic acid, Tetrahedron Letters, 2007, 48(13), 2279-2282

Pinellic Acid Raw materials

- (3S)-11-[(4-Methoxyphenyl)methoxy]-1-undecen-3-ol

- 10-Octadecenoic acid, 9,12,13-trihydroxy-, 1,1-dimethylethyl ester, (9S,10E,12S,13S)-

- (9S,10E)-9-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-11-[(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolan-4-yl]-10-undecenoic acid

- (9S,10E)-11-[(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolan-4-yl]-9-(methoxymethoxy)-10-undecenoic acid

- 15,16-Dihydro,Me ester-(9S,10E,12S,13S,15Z)-9,12,13-Trihydroxy-10,15-octadecadienoic acid

- (9S,10E)-9-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-11-[(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolan-4-yl]-10-undecen-1-ol

- (3S,4S)-4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-nonen-3-ol

Pinellic Acid Preparation Products

Pinellic Acid Littérature connexe

-

Ksenija S. Mileski,Ana D. ?iri?,Sne?ana S. Trifunovi?,Mihailo S. Risti?,Marina D. Sokovi?,Vlado S. Matevski,Vele V. Te?evi?,Milka B. Jadranin,Petar D. Marin,Ana M. D?ami? Food Funct. 2016 7 4061

-

Eman Yasser Abbas,Marwa I. Ezzat,Nehal M. Ramadan,Amira Eladl,Walaa H. E. Hamed,Marwa M. Abdel-Aziz,Mahmoud Teaima,Hala Mohamed El Hefnawy,Essam Abdel-Sattar Food Funct. 2023 14 3107

-

Uma Maheshwar Gonela,Jhillu S. Yadav New J. Chem. 2020 44 4972

-

Yan Zhang,Shufei Chen,Junwei Huo,Dejian Huang RSC Adv. 2019 9 38065

-

Parth Thakor,Japan B. Mehta,Ravi R. Patel,Disha D. Patel,Ramalingam B. Subramanian,Vasudev R. Thakkar RSC Adv. 2016 6 48336

97134-11-7 (Pinellic Acid) Produits connexes

- 2229413-75-4(methyl 3-2-(dimethylamino)-5-fluorophenyl-3-hydroxypropanoate)

- 1220031-59-3((4-Benzyl-1-piperazinyl)(3-piperidinyl)methanonehydrochloride)

- 874801-11-3(tert-butyl 4-(2-hydroxypropyl)-1,4-diazepane-1-carboxylate)

- 1849986-41-9(2-{[(Benzyloxy)carbonyl]amino}-3-(2,2-difluorocyclopentyl)propanoic acid)

- 2097912-38-2(3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one)

- 1261660-41-6(1-Cyano-4-(difluoromethyl)naphthalene)

- 1208081-47-3(3-Amino-5-methylpyridine-2-carboxamide)

- 117411-02-6(4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol)

- 1806883-45-3(Methyl 3-(difluoromethyl)-2-hydroxy-4-iodopyridine-6-carboxylate)

- 54788-18-0(2-bromo-1-(bromomethyl)-4-methoxybenzene)

Fournisseurs recommandés

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hubei Changfu Chemical Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif